molecular formula C9H8ClF3 B1390695 1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene CAS No. 1204295-79-3

1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene

Cat. No. B1390695
CAS RN: 1204295-79-3
M. Wt: 208.61 g/mol
InChI Key: BIEMRWJSSKSJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene” is a chemical compound with the molecular formula C9H8ClF3 . It is a derivative of benzene, which is a common aromatic compound .


Molecular Structure Analysis

The molecular structure of “1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene” consists of a benzene ring with a chloro group and a 2,2,2-trifluoro-1-methyl-ethyl group attached to it . The exact positions of these groups on the benzene ring can be determined by IUPAC nomenclature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene” include a molecular weight of 208.61 and a predicted density of 1.242±0.06 g/cm3 . The predicted boiling point is 177.2±40.0 °C .

Scientific Research Applications

Macrocyclic Compound Synthesis

1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene and its derivatives have been used in the synthesis of macrocyclic compounds. For instance, 1,2-Bis(ethoxycarbonylmethoxy)benzene, a related compound, undergoes stoichiometric condensation with various diamines to form macrocycles that selectively extract lead picrate over other metal picrates (Kumar, Singh, & Singh, 1992).

Organometallic Complexes

The compound and its derivatives are instrumental in the synthesis of organometallic complexes. These complexes, such as those derived from chiral tridentate ligands containing 1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene, have been used in asymmetric aldol reactions (Longmire, Zhang, & Shang, 1998).

Ionic Liquid Applications

Certain derivatives of 1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene are used in ionic liquids for separating aromatic hydrocarbons from alkanes, showcasing potential applications in green chemistry (Arce, Earle, Rodríguez, & Seddon, 2007).

Radical Addition Reactions

The compound plays a role in bromine atom-transfer radical addition reactions in various solvents, including aqueous media, indicating its versatility in chemical synthesis (Yorimitsu, Shinokubo, Matsubara, Oshima, Omoto, & Fujimoto, 2001).

Phthalocyanine Synthesis

1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene derivatives are used in synthesizing phthalocyanines, indicating its utility in the creation of complex organic dyes and pigments (Dinçer, Gül, & Koçak, 2004).

Inifer Mechanism Studies

This compound is a key subject in the study of inifer mechanisms in cationic polymerizations, demonstrating its importance in polymer chemistry (Dittmer, Pask, & Nuyken, 1992).

properties

IUPAC Name

1-chloro-4-(1,1,1-trifluoropropan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3/c1-6(9(11,12)13)7-2-4-8(10)5-3-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEMRWJSSKSJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene
Reactant of Route 4
1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene
Reactant of Route 5
1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene
Reactant of Route 6
1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.